Gastrointestinal Tolerability: Ferrous Glycine Sulfate vs. Ferrous Sulfate and Ferrous Fumarate
In a systematic review of 111 clinical studies (n = 10,695 patients), ferrous glycine sulfate—the iron component of Fe-Cap folic—demonstrated an overall adverse event (AE) incidence of 23.5% with gastrointestinal AEs (GAEs) at 18.5% (OR vs. reference: 5.90). This compares favorably to ferrous sulfate without mucoproteose, which exhibited 32.3% overall AEs and 30.2% GAEs (OR: 11.21), and to ferrous fumarate, which showed 47.0% overall AEs and 43.4% GAEs (OR: 19.87). The differences between ferrous sulfate without mucoproteose and the reference supplement (ferrous sulfate with mucoproteose, 4.1% AEs) were statistically significant at p < 0.001 [1].
| Evidence Dimension | Overall adverse event incidence (oral iron supplementation) |
|---|---|
| Target Compound Data | Ferrous glycine sulfate: 23.5% overall AEs; 18.5% gastrointestinal AEs; OR = 5.90 vs. reference |
| Comparator Or Baseline | Ferrous sulfate without mucoproteose: 32.3% overall AEs, 30.2% GAEs, OR = 11.21; Ferrous fumarate: 47.0% overall AEs, 43.4% GAEs, OR = 19.87; Reference (ferrous sulfate with mucoproteose): 4.1% AEs, 3.7% GAEs |
| Quantified Difference | Ferrous glycine sulfate shows 27.3% lower overall AEs than ferrous sulfate (23.5% vs. 32.3%) and 50.0% lower overall AEs than ferrous fumarate (23.5% vs. 47.0%) |
| Conditions | Systematic review of 111 clinical/observational studies; 10,695 patients; oral iron supplements; random-effects quasi-binomial logistic regression model; studies published up to January 2009 |
Why This Matters
For clinical research protocols requiring iron–folate supplementation in pregnant populations, the 27–50% reduction in adverse event incidence directly translates to improved protocol compliance and reduced confounding from treatment discontinuation.
- [1] Cancelo-Hidalgo MJ, Castelo-Branco C, Palacios S, Haya-Palazuelos J, Ciria-Recasens M, Manasanch J, Pérez-Edo L. Tolerability of different oral iron supplements: a systematic review. Curr Med Res Opin. 2013;29(4):291-303. doi:10.1185/03007995.2012.761599. PMID: 23252877. View Source
